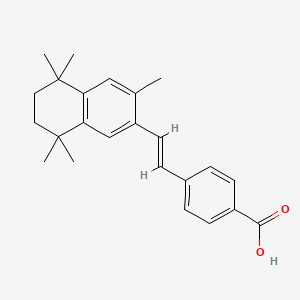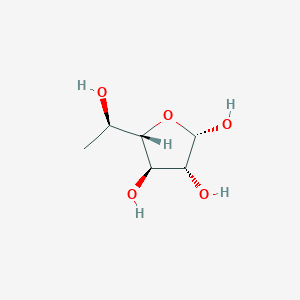
alpha-d-Fucofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-d-Fucofuranose: is a monosaccharide, specifically a deoxy sugar, which means it is derived from a hexose by the removal of an oxygen atom It is a six-carbon sugar and is a structural isomer of alpha-d-galactofuranose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-d-Fucofuranose can be synthesized through enzymatic methods. One common method involves the use of reductase Fcf1 and mutase Fcf2 in gram-negative bacteria . These enzymes facilitate the conversion of dTDP-D-fucose to dTDP-alpha-D-fucofuranose under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. The bacteria are cultured under controlled conditions to produce the desired enzymes, which then catalyze the formation of this compound from suitable substrates.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-d-Fucofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid.
Reduction: this compound can be reduced to form its corresponding alcohol.
Substitution: This reaction involves the replacement of one functional group in this compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: The major product is alpha-d-Fucofuranuronic acid.
Reduction: The major product is alpha-d-Fucofuranol.
Substitution: The products vary depending on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Alpha-d-Fucofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: this compound is involved in various biological processes, including cell signaling and recognition.
Mécanisme D'action
The mechanism of action of alpha-d-Fucofuranose involves its interaction with specific molecular targets and pathways. It binds with high affinity to certain proteins and enzymes, influencing their activity and function. For example, it can bind to the L-arabinose-binding periplasmic protein, affecting the high-affinity L-arabinose membrane transport system . This interaction can modulate various cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Alpha-d-Fucofuranose can be compared with other similar compounds, such as:
Alpha-d-Fucopyranose: Another isomer of this compound, differing in the ring structure (pyranose vs. furanose).
Alpha-d-Galactofuranose: A structural isomer with a similar chemical structure but different stereochemistry.
Alpha-d-Arabinofuranose: Another furanose sugar with a different arrangement of hydroxyl groups.
Uniqueness: this compound is unique due to its specific structural configuration and its role in various biological processes.
Propriétés
Numéro CAS |
91443-98-0 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2S,3R,4R,5S)-5-[(1R)-1-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m1/s1 |
Clé InChI |
AFNUZVCFKQUDBJ-TVIMKVIFSA-N |
SMILES isomérique |
C[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O |
SMILES canonique |
CC(C1C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


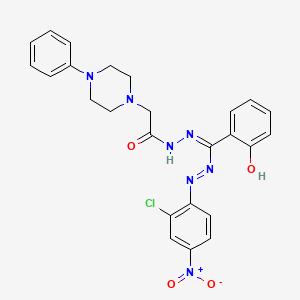


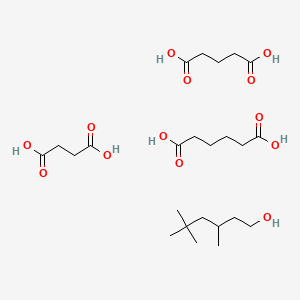
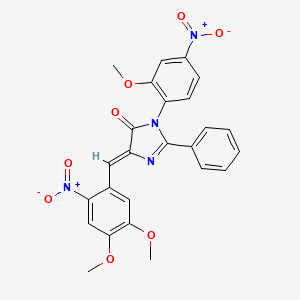
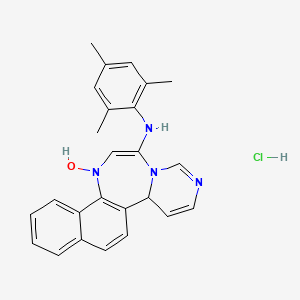
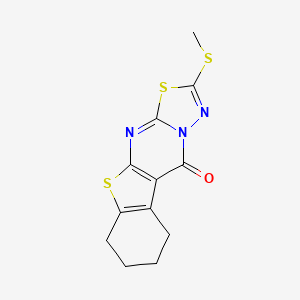



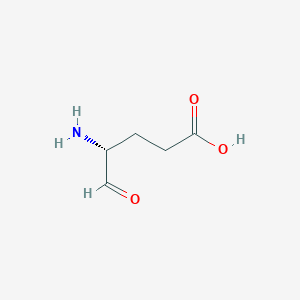
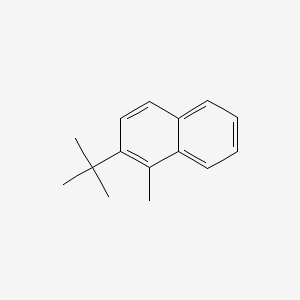
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
